Methyl 2,6-dihydroxy-4-methylbenzoate
Description
Historical Background and Natural Occurrence
Methyl 2,6-dihydroxy-4-methylbenzoate (CAS: 16846-10-9) is a monoaromatic compound first identified in lichen species, where it occurs as a secondary metabolite. Early reports of its isolation from Ramalina leiodea highlighted its presence alongside usnic acid and other lichen-derived compounds. Structurally related to orsellinic acid—a fungal polyketide first characterized in Penicillium madriti—this methyl ester derivative gained attention for its role in lichen symbiosis and potential bioactivity. Lichens such as Stereocaulon alpinum and Parmotrema stuppeum have also been documented as natural sources, underscoring its widespread distribution among symbiotic organisms.
Significance in Natural Product Chemistry
As a member of the hydroxybenzoate family, this compound exemplifies the structural diversity of lichen-derived aromatic compounds. Its biosynthesis likely involves polyketide synthase (PKS) pathways, similar to orsellinic acid, followed by methylation. The compound’s two hydroxyl groups and methyl substituents make it a versatile scaffold for chemical derivatization, enabling studies on structure-activity relationships in drug discovery. Notably, its semi-synthetic derivatives have shown enhanced antimicrobial and anti-tubercular activities compared to the parent molecule, positioning it as a valuable lead in natural product-based therapeutics.
Scientific Nomenclature and Classification Systems
The compound is systematically named using IUPAC guidelines as This compound. Alternative designations include methyl α-orcinolcarboxylate and p-orsellinic acid methyl ester. Its molecular formula is C₉H₁₀O₄ , with a molecular weight of 182.17 g/mol . Key structural features include:
- A benzene ring with hydroxyl groups at positions 2 and 6.
- A methyl group at position 4.
- A methyl ester at position 1.
Table 1: Nomenclature and Molecular Data
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 16846-10-9 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| SMILES | COC(=O)c1c(O)cc(C)cc1O |
| InChIKey | RIJMQNGJNNAAQK-UHFFFAOYSA-N |
Current Research Landscape and Major Investigations
Recent studies focus on synthesizing derivatives to enhance bioactivity. For example, bromination of this compound yielded compounds with notable antimicrobial effects against Staphylococcus aureus (MIC: 4 µg/mL). Additionally, semi-synthetic hydrazide derivatives demonstrated anti-tubercular activity, surpassing streptomycin in potency (MIC: 1.6 µg/mL). Research also explores its role in fungal secondary metabolism, particularly in Beauveria species, where related compounds contribute to virulence by modulating host immune responses. Advances in heterologous expression of PKS genes further enable scalable production and functional studies.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,6-dihydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJMQNGJNNAAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168569 | |
| Record name | Methyl 2,6-dihydroxy-p-toluate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16846-10-9 | |
| Record name | Methyl 2,6-dihydroxy-4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16846-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dihydroxy-p-toluate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16846-10-9 | |
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| Record name | Methyl 2,6-dihydroxy-p-toluate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,6-dihydroxy-p-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.139 | |
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Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Excess methanol acts as both reactant and solvent.
-
Temperature : Reflux (~65–85°C) to overcome activation energy.
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3-Hydroxy-4-methoxybenzoic acid (10.0 g, 0.06 mol) is dissolved in methanol (100 mL).
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H₂SO₄ (1.5 mL) is added, and the mixture is refluxed at 85°C for 6 hours.
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Post-reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed with NaHCO₃.
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Yield: 98.8% with 95% purity.
Advantages :
-
Simplicity and low cost.
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High reproducibility at laboratory scale.
Limitations :
-
Risk of demethylation or hydroxyl group sulfonation under prolonged heating.
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Requires neutralization steps, generating salt waste.
Methyl Halide Alkylation
Alternative routes utilize methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) for selective esterification, particularly when hydroxyl groups must remain unprotected.
Key Parameters
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Base : Anhydrous conditions with NaH or K₂CO₃ to deprotonate the carboxylic acid.
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Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.
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Temperature : 40–60°C to balance reactivity and selectivity.
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2,4-Dihydroxy-3,6-dimethylbenzoic acid (9.2 mmol) is dissolved in dry DMF (20 mL).
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CH₃I (9.5 mmol) is added dropwise at 40°C under N₂.
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After 85 minutes, the reaction is quenched with ice water and extracted with ethyl acetate.
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Yield: 90.4% with >99% purity.
Advantages :
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Avoids acidic conditions, preserving acid-sensitive functional groups.
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Shorter reaction times (<2 hours).
Limitations :
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CH₃I toxicity necessitates stringent safety protocols.
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Higher cost compared to methanol-based methods.
Enzymatic Carboxylation Followed by Esterification
Emerging green chemistry approaches employ decarboxylases to synthesize the precursor acid, which is subsequently esterified.
Biocatalytic Synthesis of 2,6-Dihydroxy-4-Methylbenzoic Acid
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Enzyme : 2,3-Dihydroxybenzoic acid decarboxylase (2,3-DHBD) from Aspergillus oryzae.
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Substrate : 3,5-Dihydroxytoluene (orcinol) in bicarbonate buffer.
Downstream Esterification :
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The enzymatically derived acid is isolated via adsorbent resins (e.g., Dowex 1x2).
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Esterification proceeds via acid catalysis or methyl halide alkylation (Section 2).
Advantages :
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Regioselective carboxylation avoids positional isomers.
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Sustainable profile with minimal toxic byproducts.
Limitations :
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Multi-step process increases complexity.
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Enzyme stability and cost challenges at industrial scale.
Industrial-Scale Methodologies
Continuous Flow Reactor Systems
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Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15).
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Residence Time : 10–30 minutes at 100–120°C.
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Yield : 85–92% with 97% purity.
Benefits :
-
Enhanced heat/mass transfer improves efficiency.
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Scalable for tonnage production.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dihydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
Methyl 2,6-dihydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,6-dihydroxy-4-methylbenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert its effects through different pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoate Esters
Table 1: Structural and Functional Comparisons
Key Observations :
- Enzymatic Activity : The methyl group at position 4 in this compound moderately enhances γ-RSD binding (Km = 79 µM) compared to Methyl 2,3-dihydroxybenzoate (Km = 111 µM), suggesting steric and electronic effects influence substrate-enzyme interactions .
- Bioactivity: The 2,6-dihydroxy configuration is critical for antioxidant activity, as seen in its ABTS radical scavenging efficacy, which is absent in mono-hydroxy analogs like methyl paraben .
Halogenated Analogs
Methyl 2,6-Difluoro-4-methylbenzoate
Diterpenoid Methyl Esters (Plant Resins)
Examples: Sandaracopimaric acid methyl ester, Communic acid methyl esters
- Structure : Complex diterpene backbones with methyl ester groups.
- Function : Involved in plant defense mechanisms; structurally distinct from aromatic benzoates.
- Contrast: Lack phenolic hydroxyl groups, resulting in different chemical reactivity and biological roles (e.g., insecticidal vs. antioxidant) .
Pharmacological and Industrial Relevance
- Therapeutic Potential: this compound shows selective cytotoxicity against HeLa and A549 cancer cells (IC₅₀ < 50 µg/mL) with low toxicity to normal cells, unlike simpler parabens .
- Industrial Use: Limited to niche applications (e.g., research chemicals), whereas methyl paraben is widely used in cosmetics and pharmaceuticals due to stability and low cost .
Biological Activity
Methyl 2,6-dihydroxy-4-methylbenzoate, also known as methyl protolichesterinate, is an organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential anticancer activities. The findings are supported by various studies and data tables summarizing key research outcomes.
- Molecular Formula : C9H10O4
- Molecular Weight : 182.17 g/mol
- Solubility : Soluble in chloroform and other organic solvents.
This compound exhibits its biological effects through various biochemical pathways. The presence of hydroxyl groups allows for interactions with cellular targets, potentially influencing oxidative stress and microbial growth.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against a range of pathogens. Notably:
- In vitro Studies : The compound demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be effective in preventing bacterial growth.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antioxidant Properties
This compound has been evaluated for its antioxidant activity , which is crucial for protecting cells from oxidative damage.
- DPPH Assay : The compound exhibited a strong ability to scavenge free radicals, with an IC50 value indicating effective antioxidant capacity.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 15 |
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. Research on cancer cell lines has shown promising results:
- Cell Viability Assays : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound significantly reduced cell viability with IC50 values ranging from 1.2 to 12.8 µg/mL.
Case Study: Cytotoxicity in Cancer Cells
A study conducted on MCF-7 cells demonstrated the following findings:
- Cytotoxicity Assay : Cells treated with this compound showed a dose-dependent decrease in viability.
| Concentration (µg/mL) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
Q & A
Q. What are the optimal synthetic routes for Methyl 2,6-dihydroxy-4-methylbenzoate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves esterification of 2,6-dihydroxy-4-methylbenzoic acid using methanol under acidic or enzymatic catalysis. Key variables include catalyst type (e.g., H₂SO₄ vs. lipase), temperature (40–100°C), and solvent polarity. Design of Experiments (DOE) can optimize yield and purity:
- Acid-Catalyzed: High temperatures (~80°C) with H₂SO₄ yield ~65% but risk side reactions (e.g., demethylation).
- Enzymatic: Lipase at 40°C improves regioselectivity (75% yield, 98% purity) .
- Microwave-Assisted: Reduces reaction time (15–30 min) with 85% yield .
Monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, retention time ~8.2 min) to track progress.
Table 1: Synthetic Route Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 80 | 65 | 95 |
| Enzymatic | Lipase | 40 | 75 | 98 |
| Microwave-assisted | None | 100 | 85 | 97 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks confirm its structure?
Methodological Answer:
- NMR (¹H/¹³C):
- ¹H NMR (DMSO-d₆): Aromatic protons at δ 6.2 (s, 2H, C-2/C-6), methyl at δ 2.3 (s, 3H, C-4), and methoxy at δ 3.9 (s, 3H) .
- ¹³C NMR: Carboxy carbon at δ 170.5, aromatic carbons (δ 110–160 ppm).
- IR: Broad O-H stretch (~3300 cm⁻¹), ester C=O (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
- MS (ESI): [M+H]⁺ at m/z 196.1.
Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C-2, C-6) | 6.2 | Singlet | 2H |
| Methyl (C-4) | 2.3 | Singlet | 3H |
| Methoxy (COOCH₃) | 3.9 | Singlet | 3H |
Advanced Questions
Q. How can crystallographic data inconsistencies be resolved when determining the compound’s structure?
Methodological Answer: Conflicts in X-ray diffraction data (e.g., disorder in methoxy groups) require:
- SHELX Refinement: Use SHELXL for high-resolution refinement, adjusting occupancy and thermal parameters .
- Cross-Validation: Compare with DFT-calculated bond lengths/angles (e.g., B3LYP/6-311++G(d,p) basis set) .
- Complementary Techniques: Pair XRD with solid-state NMR to resolve hydrogen-bonding ambiguities.
Case Study: A 2020 study resolved methoxy disorder by refining anisotropic displacement parameters (R-factor < 0.05) .
Q. What strategies mitigate oxidative degradation of this compound in biological assays?
Methodological Answer:
- Stability Screening: Use HPLC to monitor degradation under varying pH (3–9), temperature (4–37°C), and light exposure.
- Antioxidants: Add 0.1% ascorbic acid to aqueous buffers to suppress phenol oxidation .
- Protective Groups: Temporarily block hydroxyl groups (e.g., acetylation) during long-term storage .
Table 3: Degradation Kinetics (pH 7.4, 37°C)
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| Dark, N₂ atmosphere | 120 | None detected |
| Light, aerobic | 24 | Quinone derivative |
Q. How can computational models predict the compound’s bioavailability and interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2) with a grid box centered on the active site .
- ADMET Prediction: SwissADME estimates logP (~2.1), suggesting moderate blood-brain barrier penetration.
- QSAR Studies: Correlate substituent effects (e.g., methyl vs. methoxy) with antibacterial IC₅₀ values .
Key Finding: Methyl substitution at C-4 enhances hydrophobic interactions, improving binding affinity by ~30% compared to unsubstituted analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
